molecular formula C18H15N3O5S B2913102 2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide CAS No. 2034266-60-7

2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Cat. No.: B2913102
CAS No.: 2034266-60-7
M. Wt: 385.39
InChI Key: WDEUUZXTINZHEH-UHFFFAOYSA-N
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Description

2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a synthetic compound designed for research applications. It features a hybrid molecular structure incorporating an oxazolidinone core, a benzenesulfonamide group, and a nitrile function. This combination suggests potential as an intermediate in organic synthesis or for the development of novel bioactive molecules. The oxazolidinone moiety is a privileged structure in medicinal chemistry, known in other compounds for its role in inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . Researchers may investigate this compound for its potential biological activities, exploring its structure-activity relationships. The presence of both electron-withdrawing groups and aromatic systems makes it a candidate for various pharmacological and chemical studies. Handling should adhere to strict laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c19-10-14-8-4-5-9-16(14)27(24,25)20-15(13-6-2-1-3-7-13)11-21-17(22)12-26-18(21)23/h1-9,15,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEUUZXTINZHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Acetamide Derivatives ()

describes a series of 2-cyano-acetamide derivatives (e.g., compounds 3a–3l) synthesized via ethanol/piperidine-mediated condensation. While these analogs share the 2-cyano group and amide backbone with the target compound, key differences include:

Feature Target Compound Acetamide Derivatives (3a–3l)
Core Structure Benzenesulfonamide Acetamide
Substituents 2-cyano, 2,4-dioxooxazolidin-3-yl, phenylethyl Variable (e.g., pyrrolidinyl, nitroaryl)
Synthetic Route Not explicitly described Ethanol/piperidine, 0–5°C, 2 h

The benzenesulfonamide core in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to the simpler acetamide derivatives. The 2,4-dioxooxazolidin-3-yl group may confer metabolic stability, a feature absent in the analogs.

Comparison with N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ()

This compound (CAS 2034564-13-9) shares the 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl substituent with the target compound but differs in its carboxamide group and piperidine sulfonyl moiety:

Feature Target Compound CAS 2034564-13-9
Functional Groups Benzenesulfonamide, cyano Piperidine-4-carboxamide, methylsulfonyl
Molecular Weight Not reported 409.5 g/mol
Bioactivity Potential Hypothesized enzyme inhibition Undisclosed (structural similarity to kinase inhibitors)

The methylsulfonyl group in CAS 2034564-13-9 may enhance solubility and binding affinity to sulfhydryl-containing enzymes, whereas the cyano group in the target compound could act as a hydrogen-bond acceptor or participate in click chemistry.

Hypothesized Structure-Activity Relationships (SAR)

  • Benzenesulfonamide vs.
  • 2,4-Dioxooxazolidin-3-yl: This moiety may mimic transition states in enzymatic reactions, as seen in oxazolidinone-based antibiotics (e.g., linezolid) .
  • Cyano Group: The electron-withdrawing cyano substituent could stabilize the sulfonamide’s negative charge or participate in covalent interactions with cysteine residues.

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